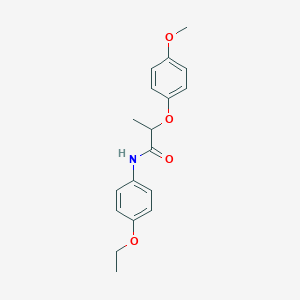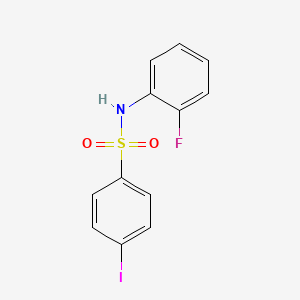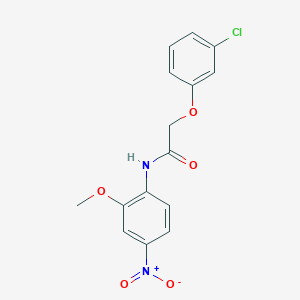
N-cyclopropyl-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-3-(phenylthio)propanamide involves strategic methods to incorporate the cyclopropyl ring with high stereoselectivity. For example, Tanaka et al. (1987) demonstrated the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA to produce a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which could react with various electrophiles to give cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves detailed characterization using spectroscopic methods to confirm the presence of the cyclopropane ring and its substitution patterns. For instance, Kulai and Mallet-Ladeira (2016) synthesized and analyzed the structure of a related compound using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, providing insight into the molecular architecture of cyclopropane-containing compounds (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is characterized by their participation in various organic transformations. The presence of the cyclopropane ring imparts high reactivity, allowing for diverse functionalization strategies. Lebel et al. (2003) reviewed stereoselective cyclopropanation reactions, highlighting the utility of cyclopropane-containing compounds in organic synthesis (Lebel, Marcoux, Molinaro, & Charette, 2003).
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that cyclopropane-containing compounds can impose conformational rigidity on the molecules of physiologically active compounds . .
Biochemical Pathways
Cyclopropane is known to be an independent pharmacophore group and a fragment for modification of pharmacological activity level of medicines . .
Pharmacokinetics
Based on the general knowledge of similar compounds, the metabolism of such compounds can be anticipated to generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation . These processes can have a significant impact on the bioavailability of the compound.
Propriétés
IUPAC Name |
N-cyclopropyl-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-10-6-7-10)8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUKVGLXOLJXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)


![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)

![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)